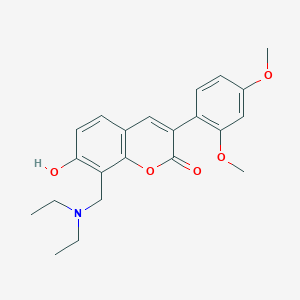

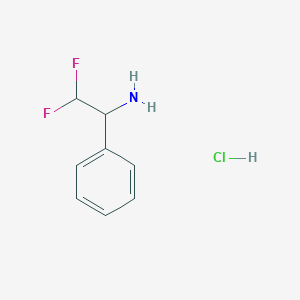

![molecular formula C14H10N2O3S2 B2396992 4-[(4-氧代-2-硫代-1,4-二氢噻吩并[3,2-d]嘧啶-3(2H)-基)甲基]苯甲酸 CAS No. 728039-55-2](/img/structure/B2396992.png)

4-[(4-氧代-2-硫代-1,4-二氢噻吩并[3,2-d]嘧啶-3(2H)-基)甲基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid is a synthetic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are of considerable interest in pharmaceutical and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis usually starts with the preparation of the thieno[3,2-d]pyrimidine core. This involves cyclization reactions using suitable precursors, often involving thiourea, malonic acid derivatives, and appropriate condensing agents under acidic or basic conditions.

Step 2: The resultant thienopyrimidine intermediate then undergoes a series of functional group transformations to introduce the 4-oxo and 2-thioxo moieties.

Step 3: Finally, the benzoic acid moiety is introduced via a condensation reaction, often using methods such as acylation or through palladium-catalyzed coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but optimized for larger scale production. This includes:

Use of continuous flow reactors for efficient heating and mixing.

Use of automated synthesis platforms to control reaction conditions precisely.

Employment of high-throughput screening techniques to identify optimal conditions.

Types of Reactions:

Oxidation and Reduction: The compound can undergo oxidation at the 4-oxo position to form corresponding sulfoxides or sulfones. Reduction reactions can target the benzoic acid moiety or the thioxo group.

Substitution Reactions:

Condensation Reactions: Condensation with aldehydes or ketones can lead to the formation of imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: Utilizing reagents such as halogens or sulfonates for electrophilic substitutions, or organometallic reagents for nucleophilic substitutions.

Major Products:

Sulfoxides and sulfones from oxidation reactions.

Reduced derivatives from reduction reactions.

Various substituted thienopyrimidine derivatives depending on the substituents introduced.

In Chemistry:

As a building block for synthesizing more complex thienopyrimidine-based molecules.

In the study of reaction mechanisms involving sulfur and nitrogen heterocycles.

In Biology:

Exploration as a potential inhibitor of specific enzymes involved in metabolic pathways.

Investigated for its antimicrobial and antifungal properties.

In Medicine:

Potential use as a lead compound in drug discovery for treating diseases like cancer, due to its possible ability to inhibit cell proliferation.

In Industry:

Employed as a starting material for the synthesis of dyes, agrochemicals, and other fine chemicals.

科学研究应用

- 该化合物已被研究用于其潜在的抗惊厥作用。一系列2-(4-氧代-2-硫代-1,4-二氢-3(2H)-喹唑啉基)乙酰胺通过将(4-氧代-2-硫代-1,4-二氢-3(2H)-喹唑啉基)乙酸与适当的胺反应而合成。这些化合物在戊四氮诱导的小鼠癫痫模型中进行了测试。 虽然有些化合物表现出弱或中等抗惊厥活性,但结构-活性关系的进一步探索正在进行中 .

- 该化合物的结构包含噻唑烷酮部分。噻唑烷酮具有多种药理活性,包括抗惊厥潜力。 研究人员合成了包含噻唑烷酮部分的4-氧代-2-硫代-1,2,3,4-四氢嘧啶衍生物,并测试了其可能的丝氨酸蛋白酶和尾蚴弹性蛋白酶抑制活性 .

- 使用 DFT 的计算研究探索了该化合物的电子性质和反应性。 这些计算提供了对其稳定性、电子结构和与其他分子潜在相互作用的见解 .

- 研究人员开发了合成方法来获得关键的构建块,(4-氧代-2-硫代-1,4-二氢-3(2H)-喹唑啉基)乙酸。 该化合物作为探索具有提高的功效和降低的毒性的衍生物的起点 .

抗惊厥活性

噻唑烷酮衍生物

密度泛函理论 (DFT) 计算

化学合成和修饰

总之,该化合物在抗惊厥研究中具有前景,并在药物化学领域值得继续探索。研究人员可以利用其支架来设计具有增强性能的新型衍生物。请记住,此分析基于现有文献,正在进行的研究可能会揭示额外的应用和见解。 🌟 .

作用机制

Target of Action

It is known that similar compounds have been synthesized as potential anticonvulsant analogs , suggesting that their targets may be associated with the regulation of neuronal excitability.

Mode of Action

Based on its structural similarity to other anticonvulsant drugs, it can be inferred that it may interact with its targets to modulate neuronal excitability, thereby exerting its anticonvulsant effects .

Biochemical Pathways

Given its potential anticonvulsant activity, it may be involved in pathways related to the regulation of neuronal excitability and synaptic transmission .

Result of Action

The compound has shown weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests that it may decrease neuronal excitability, thereby reducing the occurrence of seizures .

生化分析

Biochemical Properties

It has been synthesized as a potential anticonvulsant analog

Cellular Effects

It has been tested in a pentylenetetrazole-induced seizure model in mice, showing weak and moderate anticonvulsant effects

Dosage Effects in Animal Models

The effects of 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid vary with different dosages in animal models. In a pentylenetetrazole-induced seizure model in mice, the compound showed weak and moderate anticonvulsant effects

相似化合物的比较

4-aminothieno[3,2-d]pyrimidine derivatives.

Thieno[2,3-d]pyrimidine compounds.

Uniqueness:

The presence of both 4-oxo and 2-thioxo groups makes it distinct.

Its specific benzoic acid moiety offers unique reactivity and biological activity not seen in related compounds.

This compound's uniqueness lies in its structural features and the diverse range of reactions it can undergo, making it a valuable molecule for research and industrial applications.

属性

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBBETQVOXCNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

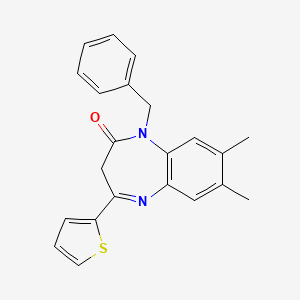

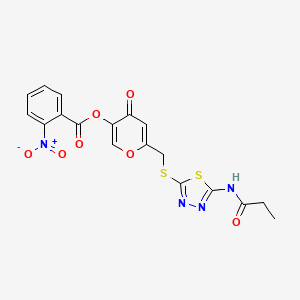

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)

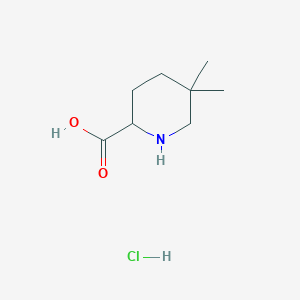

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)

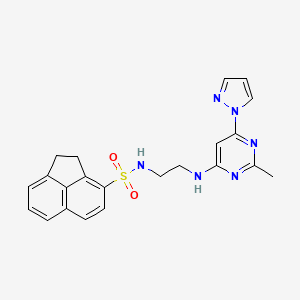

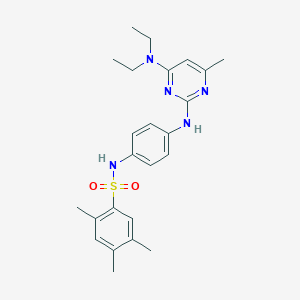

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2396917.png)

![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)

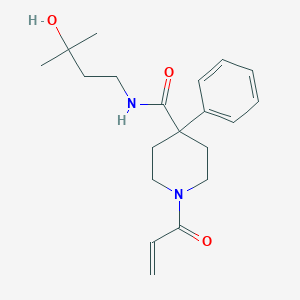

![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2396930.png)